molecular formula C26H25NO5 B3972902 2-[4-(benzyloxy)phenyl]-2-oxoethyl 4-[(4-methylphenyl)amino]-4-oxobutanoate

2-[4-(benzyloxy)phenyl]-2-oxoethyl 4-[(4-methylphenyl)amino]-4-oxobutanoate

Cat. No. B3972902
M. Wt: 431.5 g/mol
InChI Key: SFGGGPOCIWORKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(benzyloxy)phenyl]-2-oxoethyl 4-[(4-methylphenyl)amino]-4-oxobutanoate, also known as BOPB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug development.

Mechanism of Action

2-[4-(benzyloxy)phenyl]-2-oxoethyl 4-[(4-methylphenyl)amino]-4-oxobutanoate exerts its cytotoxic effects by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This compound binds to the DNA-topoisomerase II complex, preventing the enzyme from completing its function and leading to DNA damage and cell death.
Biochemical and Physiological Effects
This compound has been shown to induce DNA damage and cell death in cancer cells, while exhibiting minimal toxicity to normal cells. This selectivity makes this compound a promising candidate for the development of cancer therapeutics with fewer side effects than traditional chemotherapy drugs.

Advantages and Limitations for Lab Experiments

2-[4-(benzyloxy)phenyl]-2-oxoethyl 4-[(4-methylphenyl)amino]-4-oxobutanoate has several advantages for lab experiments, including its potent cytotoxicity against cancer cells and its selectivity for cancer cells over normal cells. However, this compound also has limitations, including its low solubility in water and its potential for off-target effects.

Future Directions

There are several future directions for the study of 2-[4-(benzyloxy)phenyl]-2-oxoethyl 4-[(4-methylphenyl)amino]-4-oxobutanoate. One potential avenue is the development of this compound derivatives with improved solubility and selectivity for cancer cells. Another direction is the investigation of this compound in combination with other cancer therapeutics to enhance its efficacy. Additionally, further studies are needed to elucidate the precise mechanisms of this compound's cytotoxic effects and to determine its potential applications in other disease areas.
Conclusion
In conclusion, this compound is a promising compound for the development of cancer therapeutics due to its potent cytotoxicity and selectivity for cancer cells. Further studies are needed to fully understand its mechanism of action and potential applications in other disease areas. With continued research, this compound has the potential to make a significant impact on the field of drug development.

Scientific Research Applications

2-[4-(benzyloxy)phenyl]-2-oxoethyl 4-[(4-methylphenyl)amino]-4-oxobutanoate has been extensively studied for its potential applications in drug development, particularly in the treatment of cancer. Studies have shown that this compound exhibits potent cytotoxicity against a wide range of cancer cell lines, including breast, lung, prostate, and colon cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a crucial mechanism for the elimination of cancer cells.

properties

IUPAC Name

[2-oxo-2-(4-phenylmethoxyphenyl)ethyl] 4-(4-methylanilino)-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO5/c1-19-7-11-22(12-8-19)27-25(29)15-16-26(30)32-18-24(28)21-9-13-23(14-10-21)31-17-20-5-3-2-4-6-20/h2-14H,15-18H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFGGGPOCIWORKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CCC(=O)OCC(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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